molecular formula C12H16NO4PS B14907986 Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate

Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate

Katalognummer: B14907986
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: UCIVMVJZVBPGGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate is a chemical compound with the molecular formula C12H16NO4PS and a molecular weight of 301.3 g/mol This compound is known for its unique structure, which includes a benzo[d]thiazole ring substituted with a hydroxy group and a phosphonate ester group

Vorbereitungsmethoden

The synthesis of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate typically involves the reaction of 6-hydroxybenzo[d]thiazole with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate involves its interaction with specific molecular targets. For instance, it has been shown to elevate the activities of serine protease (SspA) and cysteine protease staphopain B (SspB) in Staphylococcus aureus, leading to the disruption of biofilms . This interaction likely involves docking with the enzymes and altering their activity, thereby preventing biofilm formation and promoting the breakdown of existing biofilms.

Vergleich Mit ähnlichen Verbindungen

Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H16NO4PS

Molekulargewicht

301.30 g/mol

IUPAC-Name

2-(diethoxyphosphorylmethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C12H16NO4PS/c1-3-16-18(15,17-4-2)8-12-13-10-6-5-9(14)7-11(10)19-12/h5-7,14H,3-4,8H2,1-2H3

InChI-Schlüssel

UCIVMVJZVBPGGG-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC1=NC2=C(S1)C=C(C=C2)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.